molecular formula C23H20N2O3S B2777705 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 1705223-08-0

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No.: B2777705
CAS No.: 1705223-08-0
M. Wt: 404.48
InChI Key: VYHALGMQRIXKJV-UHFFFAOYSA-N
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The compound and its derivatives are involved in the aza-Piancatelli rearrangement , facilitating the synthesis of complex heterocyclic structures such as 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This process is notable for its good yields, high selectivity, and efficiency under mild conditions, making it valuable for creating pharmacologically active molecules and materials with unique properties (B. Reddy et al., 2012).
  • Research on benzofuran and benzothiophene derivatives, including this compound, indicates their utility in developing analgesic agents with potential for lower gastric irritancy. This highlights their significance in designing new pain management solutions (E. Boyle et al., 1986).

Pharmacological Applications

  • A series of furan-2-yl(phenyl)methanones have been explored for their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation . Certain derivatives have shown promising in vitro activity, suggesting potential applications in treating cardiovascular diseases by preventing abnormal VSMC growth (Li Qing-shan, 2011).

Molecular Docking and Biological Evaluation

  • Novel pyrazoline derivatives containing furan-2-yl units have been synthesized and evaluated for their anti-inflammatory and antibacterial properties . Selected compounds exhibited significant activity, underscoring the therapeutic potential of these molecules in treating inflammation and bacterial infections (P. Ravula et al., 2016).

Synthesis and Antimicrobial Activity

  • The synthesis of novel benzofuran-based 1,2,3-triazoles has been reported, demonstrating high antimicrobial activity . This research indicates the compound's relevance in developing new antimicrobials to combat resistant bacterial strains (V. Sunitha et al., 2017).

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-23(25-11-10-21(29-14-12-25)20-7-4-13-27-20)17-8-9-19-18(15-17)22(28-24-19)16-5-2-1-3-6-16/h1-9,13,15,21H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHALGMQRIXKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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